N-Acetyl-S-phenylcysteine methyl ester

Description

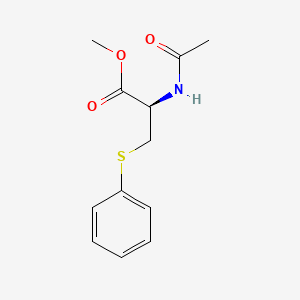

N-Acetyl-S-phenylcysteine methyl ester is a synthetic cysteine derivative characterized by:

- N-Acetyl group: Enhances metabolic stability and modulates solubility.

- S-Phenyl substitution: Introduces aromatic hydrophobicity, influencing membrane permeability and redox interactions.

- Methyl ester: Improves lipophilicity and bioavailability compared to free carboxylic acids.

This compound is structurally related to N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent, but its S-phenyl and ester modifications confer distinct physicochemical and pharmacological properties .

Properties

Molecular Formula |

C12H15NO3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

methyl (2R)-2-acetamido-3-phenylsulfanylpropanoate |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16-2)8-17-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 |

InChI Key |

HUYWFRCRPJBZMM-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)OC |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Thiol Group

*Estimated based on structural similarity.

Key Structural Insights :

- The S-phenyl group enhances aromatic interactions and may reduce thiol-mediated redox activity compared to NAC derivatives with free thiols .

- Esterification (methyl vs. ethyl) modulates lipophilicity; ethyl esters (e.g., N-acetylcysteine ethyl ester, CAS 59587-09-6) exhibit higher cell permeability .

Ester Group Variations

Physicochemical Implications :

- Methyl esters balance moderate lipophilicity (logP ~3.2) and hydrolysis rates, making them suitable for oral delivery.

- Bulkier esters (e.g., isopropyl) may prolong half-life but reduce solubility .

Antioxidant and Therapeutic Potential

- N-Acetylcysteine (NAC): Clinically used for acetaminophen overdose and psychiatric disorders due to thiol-mediated glutathione replenishment .

- This compound : The S-phenyl group may limit thiol availability, reducing direct antioxidant effects but enhancing stability in oxidative environments.

- Carbamoyl analogs (e.g., p-methoxyphenylcarbamoyl): Exhibit tailored enzyme inhibition or receptor targeting, as seen in synthesized intermediates for drug discovery .

Pharmacokinetics

Preparation Methods

Oxazolone-Mediated Synthesis

The oxazolone-based approach, adapted from enantioselective cysteine derivatization strategies, involves the nucleophilic opening of 4-benzylidene-2-methyloxazol-5-one by benzenethiol. This method, originally documented for S-p-methylbenzyl derivatives, proceeds via a three-step sequence:

-

Oxazolone Preparation : 4-Benzylidene-2-methyloxazol-5-one is synthesized from N-acetyl-phenylalanine through cyclodehydration using acetic anhydride and sodium acetate. The oxazolone serves as an activated intermediate, enabling regioselective thiol addition at the β-carbon.

-

Thiol Addition : Benzenethiol (1.2 equiv) reacts with the oxazolone in tetrahydrofuran (THF) under sodium methoxide catalysis (0.1 equiv) at reflux (65°C) for 2 hours. The reaction proceeds via Michael addition, forming the S-phenylcysteine backbone while retaining the methyl ester moiety.

-

Crystallization : Crude product purification involves hot ethanol recrystallization, yielding N-Acetyl-S-phenylcysteine methyl ester as colorless prisms (m.p. 136–137°C).

This method achieves 70–75% isolated yield with >95% diastereomeric purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Direct Esterification Post-S-Phenylation

An alternative route modifies the esterification protocol outlined in US Patent 9,763,902, prioritizing carboxylic acid activation before S-functionalization:

-

N-Acetylation : L-Cysteine is treated with acetic anhydride in aqueous sodium bicarbonate, forming N-acetyl-L-cysteine (NAC) with quantitative yield.

-

S-Phenylation : NAC reacts with diphenyl disulfide (1.5 equiv) in methanol under nitrogen, catalyzed by triethylamine (2.0 equiv). The thiol-disulfide exchange proceeds at room temperature over 12 hours, generating N-Acetyl-S-phenylcysteine.

-

Methyl Ester Formation : The carboxylic acid is esterified using methanol (5.0 equiv) and sulfuric acid (0.5 equiv) at reflux (65°C) for 24 hours. Neutralization with saturated sodium bicarbonate yields the methyl ester.

This sequential method provides 65–70% overall yield, though S-phenylation efficiency depends on disulfide solubility and oxidative byproduct formation.

Reaction Optimization and Conditions

Solvent and Catalytic Systems

The oxazolone route’s thiol addition step benefits from polar aprotic solvents like THF, which stabilize the enolate intermediate and suppress epimerization. In contrast, direct esterification requires protic solvents (e.g., methanol) to facilitate acid catalysis. Sodium methoxide in THF enhances nucleophilicity during oxazolone opening, while sulfuric acid in methanol promotes Fischer esterification.

Temperature and Reaction Time

-

Oxazolone Method : Reflux conditions (65°C) for 2 hours optimize thiol addition without racemization. Prolonged heating (>4 hours) risks oxazolone decomposition.

-

Direct Esterification : Esterification at 65°C for 24 hours ensures complete conversion, though reducing the temperature to 45°C post-reaction minimizes thermal degradation during solvent removal.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 1 mL/min, 70:30 MeOH:H₂O) reveals a single peak at tR = 6.2 minutes, correlating with >99% e.e. for the oxazolone-derived product.

Comparative Analysis of Methods

The oxazolone route offers superior stereochemical control but demands specialized intermediates. Direct esterification, while operationally simpler, requires stringent anhydrous conditions to prevent hydrolysis .

Q & A

Q. What are the common synthetic routes for N-Acetyl-S-phenylcysteine methyl ester, and how can reaction efficiency be quantified?

-

Methodological Answer : The esterification of cysteine derivatives is a key synthetic pathway. For example, acid-catalyzed esterification (e.g., using concentrated sulfuric acid with methanol) is widely employed, with yields calculated via molar ratios of reactants and products. Percent yield is determined using the formula:

Byproducts (e.g., water or acetic acid) should be identified via chromatography or spectroscopic methods .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural confirmation. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with certified reference standards (e.g., Toronto Research Chemicals or TLC Pharmaceutical Standards). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is quantified using chromatographic methods (e.g., GC-MS or HPLC) with internal standards. For example, methyl ester content in biodiesel studies is measured via GC-MS peak integration, a method adaptable to similar esters. Calibration curves using certified reference materials (CRMs) improve precision .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of this compound?

- Methodological Answer : The Taguchi method, utilizing orthogonal arrays, efficiently optimizes parameters (e.g., catalyst concentration, temperature). For instance, in biodiesel synthesis, catalyst concentration contributed 77.6% to yield variance. ANOVA identifies significant factors, while signal-to-noise (S/N) ratios prioritize parameter levels (e.g., 1.5 wt% KOH at 60°C maximizes yield) .

Q. How should researchers address contradictions in data from different analytical methods for this compound?

- Methodological Answer : Cross-validation using multiple techniques (e.g., NMR, GC-MS, and elemental analysis) resolves discrepancies. Statistical tests (e.g., Tukey-Kramer post-hoc analysis) identify outliers. Transparent reporting of F-values (e.g., ANOVA ) and confidence intervals ensures reproducibility .

Q. What strategies validate the accuracy of quantitative methods for this compound in complex matrices?

- Methodological Answer : Spike-and-recovery experiments in biological or environmental matrices validate method accuracy. For example, adding known concentrations to urine or plasma and measuring recovery rates (target: 85–115%). Inter-laboratory comparisons and CRMs from suppliers like Toronto Research Chemicals enhance reliability .

Q. How do reaction parameters influence the stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : Catalyst type and solvent polarity significantly affect stereoselectivity. For diastereomer mixtures (e.g., DHBMA or HMPMA), chiral chromatography or NMR coupling constants (-values) differentiate isomers. Kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature) optimize stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.